

Application Notes for In Vivo Administration of Gö6976 in Mice

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Compound of Interest

Compound Name: Y16526

Cat. No.: B15571127

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Introduction

Gö6976 is a potent and selective inhibitor of conventional (Ca^{2+} -dependent) protein kinase C (PKC) isozymes, particularly PKC α and PKC β 1.[1][2] It also demonstrates inhibitory activity against protein kinase D (PKD).[3][4][5] These kinases are implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In vivo studies in murine models are crucial for elucidating the therapeutic potential of Gö6976 in various disease contexts, such as cancer and inflammatory conditions.[3][4][6][7] These notes provide a summary of established dosages and administration protocols for the use of Gö6976 in mice.

Key Considerations for In Vivo Studies

- **Vehicle Selection:** The choice of vehicle for Gö6976 administration is critical for ensuring solubility and bioavailability while minimizing toxicity. A common approach involves initially dissolving Gö6976 in an organic solvent like dimethyl sulfoxide (DMSO) and then further diluting the solution with a sterile aqueous medium such as normal saline or phosphate-buffered saline (PBS) for injection.[8] It is recommended to keep the final concentration of DMSO low to avoid potential side effects.[9] For some applications, administration in normal saline alone has also been reported.[6][7]
- **Route of Administration:** The most frequently reported route for in vivo administration of Gö6976 in mice is intraperitoneal (i.p.) injection.[10] This method allows for systemic delivery of the compound.

- **Dosage and Frequency:** The optimal dosage and treatment schedule are dependent on the specific mouse model and the therapeutic endpoint. Published studies have demonstrated efficacy and acceptable safety profiles at dosages ranging from 2.5 mg/kg to 10 mg/kg.[6][7] Administration frequency has varied from twice weekly to daily injections.[5][6][7]

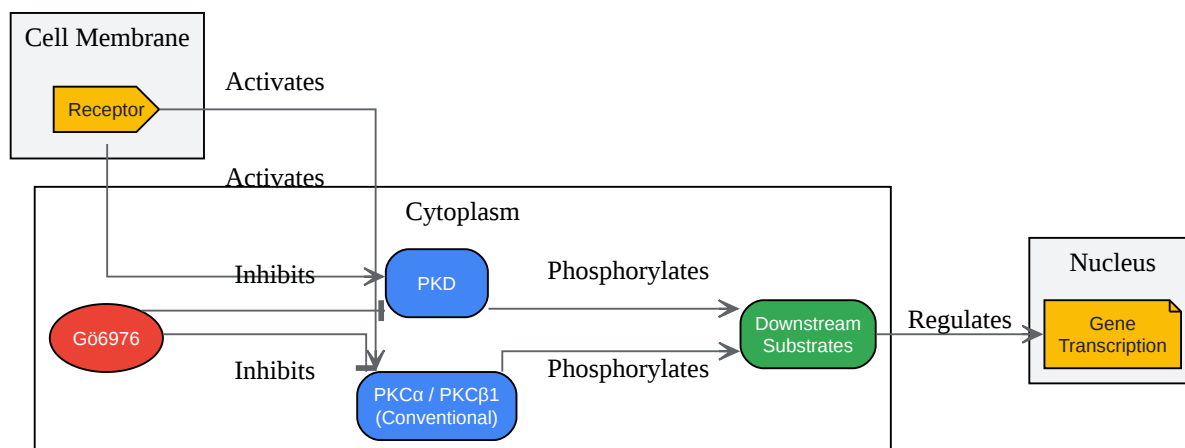
Quantitative Data Summary

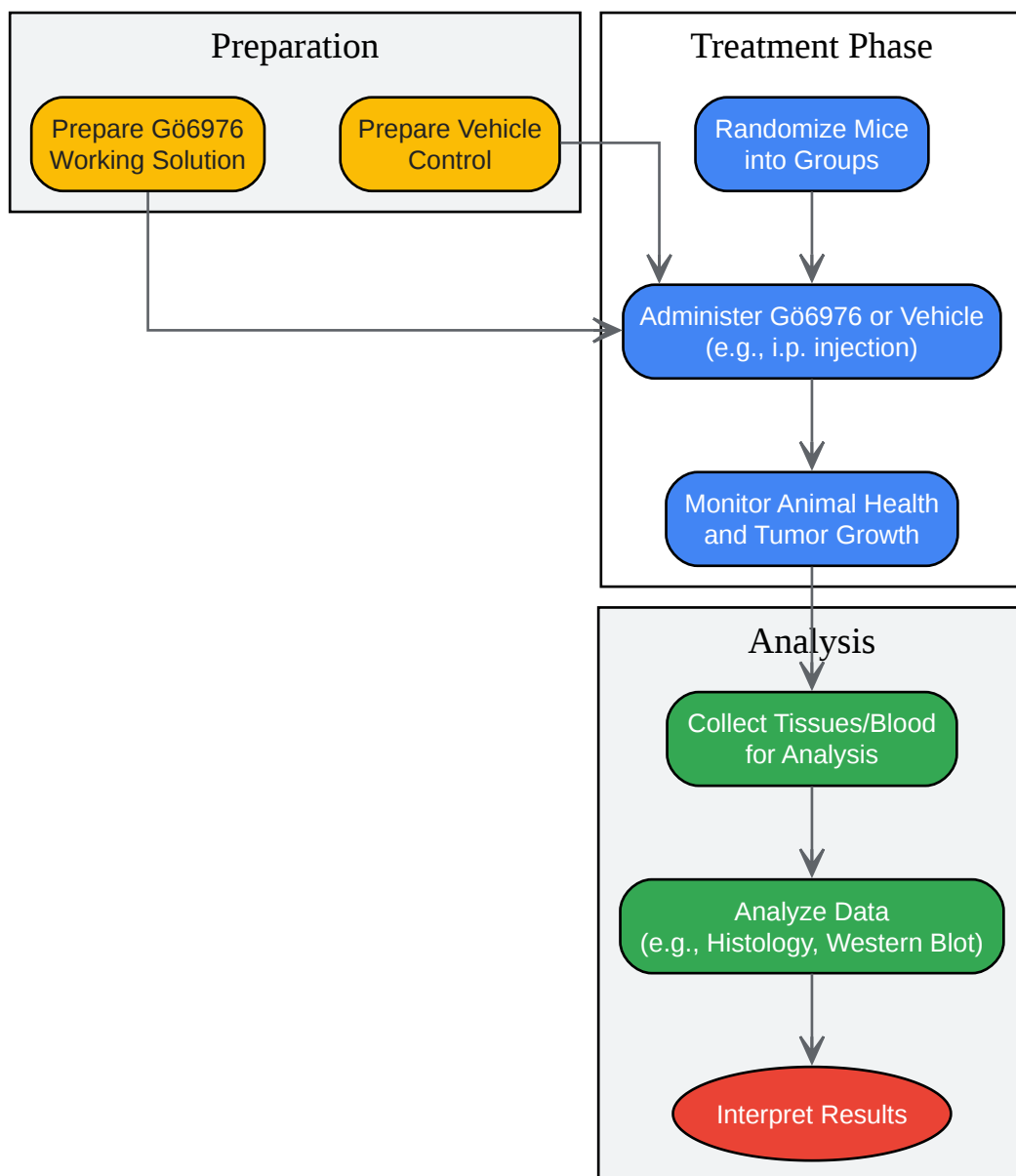
The following table summarizes the dosages and administration schedules of Gö6976 used in various in vivo mouse studies.

Mouse Model	Dosage	Administration Route	Vehicle	Frequency	Study Focus
Chronic Myeloid Leukemia (CML) Xenograft	2.5 mg/kg	Not specified	Normal Saline	Twice a week for 4 weeks	Anti-leukemia efficacy
Healthy BALB/c Mice	2.5 mg/kg and 10 mg/kg	Not specified	Normal Saline	Every 2 days for 12 injections	In vivo toxicity assessment
LPS/D-GalN-induced Acute Liver Injury	2.5 mg/kg	Intraperitoneal (i.p.)	Not specified	Single dose 30 min before LPS/D-GalN	Protective effects
Collagen-Induced Arthritis (CIA)	Not specified	Not specified	1% v/v DMSO	Daily for 34 days	Anti-inflammatory effects

Signaling Pathway Inhibition by Gö6976

Gö6976 primarily targets the ATP-binding site of conventional PKC isozymes, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition can impact multiple signaling cascades involved in cell growth and survival. Additionally, Gö6976 is known to inhibit PKD, which can also play a role in inflammatory responses.[3][5]





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